N-Boc-Trimetazidine

Description

Structure

3D Structure

Properties

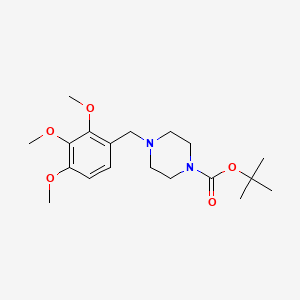

Molecular Formula |

C19H30N2O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3 |

InChI Key |

VEHUBUWVCHATCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of N-Boc-Piperazine in the Synthesis of Trimetazidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine, an anti-anginal agent, is synthesized through various chemical pathways. A notable and efficient method involves the use of an N-Boc-protected piperazine intermediate, specifically N-Boc-trimetazidine. This technical guide provides an in-depth analysis of the pivotal role of this compound in the synthesis of trimetazidine. It outlines the synthetic route, details experimental protocols, presents quantitative data, and offers a comparative perspective on alternative methods. The use of the tert-butyloxycarbonyl (Boc) protecting group offers significant advantages in terms of reaction selectivity, yield, and purity of the final active pharmaceutical ingredient (API).

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic agent that has been widely used in the treatment of angina pectoris. The synthesis of trimetazidine has evolved to optimize yield, purity, and industrial scalability. Traditional methods have often faced challenges such as low yields, the use of hazardous reagents, and the formation of impurities. The introduction of a synthetic strategy employing N-Boc-piperazine has addressed many of these limitations, offering a more controlled and efficient process.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under acidic conditions. In the context of trimetazidine synthesis, the Boc group serves to temporarily block one of the nitrogen atoms of the piperazine ring, thereby preventing undesired side reactions and directing the synthesis towards the desired mono-substituted product.

The N-Boc-Protected Synthesis Pathway of Trimetazidine

A novel and efficient synthesis of trimetazidine hydrochloride utilizes N-Boc-piperazine as a key starting material. This pathway involves a three-step process: formation of the N-Boc protected intermediate, methylation of the phenolic hydroxyl groups, and subsequent deprotection and salt formation.

Overall Synthesis Workflow

The synthesis commences with the reaction of 1,2,3-trihydroxybenzene with N-Boc-piperazine to form the initial adduct. This is followed by methylation to introduce the three methoxy groups characteristic of trimetazidine. The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Figure 1: Overall workflow of trimetazidine synthesis via the N-Boc-piperazine route.

The Critical Role of the Boc Protecting Group

The use of N-Boc-piperazine is a strategic choice that offers several advantages in the synthesis of trimetazidine:

-

Prevents Di-substitution: Piperazine has two secondary amine groups, both of which are nucleophilic. Without a protecting group, the reaction with the trimethoxybenzyl precursor could lead to the formation of a di-substituted piperazine impurity, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine, which is difficult to separate from the desired mono-substituted product. The Boc group effectively blocks one of the nitrogens, ensuring that the substitution occurs only at the unprotected nitrogen.

-

Improves Solubility and Handling: The introduction of the bulky, non-polar Boc group can improve the solubility of the piperazine derivative in organic solvents, facilitating reactions and purification.

-

Mild Deprotection Conditions: The Boc group can be readily removed under acidic conditions, which are often compatible with the final salt formation step, making the overall process more efficient.

Experimental Protocols

The following protocols are based on the synthesis pathway described in patent CN102993122A.

Preparation of Compound III (N-Boc protected intermediate)

-

Method 1:

-

In a 100 ml single-port flask, dissolve 12.6 g (0.1 mol) of 1,2,3-trihydroxybenzene in 50 ml of ethanol and cool to 10°C in an ice-water bath with stirring.

-

After dissolution, add 2.2 g (0.05 mol) of paraformaldehyde at 0-5°C.

-

Slowly add a solution of 9.4 g (0.05 mol) of N-Boc-piperazine in 20 ml of ethanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

-

Method 2:

-

In a 100 ml single-port flask, dissolve 12.6 g (0.1 mol) of 1,2,3-trihydroxybenzene in 50 ml of methanol and cool to 10°C in an ice-water bath with stirring.

-

After dissolution, add 6.0 g of a saturated formaldehyde solution (0.05 mol) at 0-5°C.

-

Slowly add a solution of 9.4 g (0.05 mol) of N-Boc-piperazine in 20 ml of methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

Preparation of Compound IV (Methylation)

-

This step involves the methylation of the hydroxyl groups of Compound III using a methylating agent like dimethyl sulfate under basic conditions. Specific details for this step from the primary source are limited, but a general procedure would involve reacting Compound III with at least three equivalents of dimethyl sulfate in the presence of a base such as sodium hydroxide in a suitable solvent.

Deprotection and Salification to Trimetazidine Dihydrochloride

-

Compound IV is treated under acidic conditions to remove the Boc protecting group. This is typically achieved by dissolving the compound in a solvent like isopropanol and adding hydrochloric acid. The deprotection and salt formation can often be accomplished in a single step, leading to the precipitation of trimetazidine dihydrochloride.

Quantitative Data

The following table summarizes the reported yields and purity for different synthesis methods of trimetazidine and related compounds.

| Product/Intermediate | Synthesis Method | Yield (%) | Purity (%) | Reference |

| Trimetazidine Dihydrochloride | Reductive amination with Lindlar catalyst | 92.5 | 100 | Patent CN110713471A |

| Trimetazidine Dihydrochloride | Reductive amination with Lindlar catalyst | 91.7 | 99.9 | Patent CN110713471A |

| Trimetazidine Dihydrochloride | Reductive amination with Lindlar catalyst | 92.1 | 99.8 | Patent CN110713471A |

| Trimetazidine Base | Reductive amination with Pd/C | 94 | 99.5 (HPLC) | Patent US5142053A |

| Trimetazidine | Reductive amination with formic acid | 83-92 | Not specified | Patent CN102850296A[1][2] |

| Trimetazidine Dihydrochloride | From trimetazidine base | Not specified | Single impurity < 0.1%, Total impurity < 0.2% | RJPT Article[3] |

| Impurity B | From trimethoxy benzaldehyde and piperazine | Not specified | 99.76 (HPLC) | J. Chem. Pharm. Res. |

| Impurity D | Reduction of trimethoxy benzaldehyde | Not specified | 99.76 | J. Chem. Pharm. Res. |

Alternative Synthesis Routes

Several other methods for synthesizing trimetazidine have been reported. A comparative understanding of these routes highlights the advantages of the N-Boc-piperazine pathway.

Reductive Amination of 2,3,4-Trimethoxybenzaldehyde

A common method involves the direct reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. This can be achieved using various reducing agents and catalysts.

Figure 2: Reductive amination route to trimetazidine.

While this method is more direct, it can suffer from the formation of the di-substituted impurity and may require careful control of reaction conditions to achieve high selectivity and yield. For instance, a process using formic acid as a catalyst reports yields of 83-92%.[1][2] Another approach using a Lindlar catalyst claims high purity and yield.

Condensation with 2,3,4-Trimethoxybenzyl Chloride

Another route involves the condensation of 2,3,4-trimethoxybenzyl chloride with piperazine or a protected piperazine derivative. This method, however, may use more hazardous starting materials and can result in lower yields and purity if not optimized.

Conclusion

The synthesis of trimetazidine via an N-Boc-protected intermediate represents a significant advancement in the manufacturing of this important pharmaceutical agent. The strategic use of the Boc protecting group effectively prevents the formation of di-substituted impurities, leading to a cleaner reaction profile and a higher purity final product. While alternative routes such as direct reductive amination exist, the N-Boc-piperazine pathway offers a robust and controlled method that is well-suited for industrial-scale production. The mild deprotection conditions further enhance the efficiency of this synthetic strategy. For researchers and drug development professionals, this method provides a reliable and scalable approach to obtaining high-purity trimetazidine.

References

A Technical Guide to N-Boc-Trimetazidine: Its Role and Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Boc-Trimetazidine, a critical intermediate in the synthesis of novel Trimetazidine analogs. The "mechanism of action" of this intermediate is defined by its chemical function: to protect the secondary amine of the piperazine ring, thereby enabling selective modification at other positions of the Trimetazidine scaffold. This guide outlines the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, details experimental protocols for its application and removal, and provides context by summarizing the pharmacological action of the parent drug, Trimetazidine.

Introduction to Trimetazidine and the Role of N-Boc Protection

Trimetazidine is a clinically significant anti-anginal agent that functions as a metabolic modulator.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2][3][4][5] This inhibition shifts cardiac energy metabolism from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][2][3][4] Under ischemic conditions, this metabolic switch helps maintain intracellular ATP levels, ensuring cellular homeostasis and protecting cardiac cells from damage.[2][4]

The development of novel Trimetazidine derivatives is a key area of research for enhancing its therapeutic properties or exploring new indications.[6][7][8] Such synthetic endeavors often require a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions.

This is where the utility of this compound becomes paramount. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to protect amines.[9][10] Its strategic application to the Trimetazidine molecule yields this compound, an intermediate where the reactive secondary amine of the piperazine ring is rendered inert to a wide range of reaction conditions, such as basic and nucleophilic environments.[10] This allows for selective chemical modifications elsewhere on the molecule. The Boc group can then be cleanly removed under mild acidic conditions to restore the free amine, completing the synthesis.[9][10]

Synthetic Workflow and Experimental Protocols

The use of this compound as an intermediate follows a logical three-stage workflow: Protection , Modification , and Deprotection .

Logical Workflow for Synthesis of Trimetazidine Derivatives

Caption: Synthetic workflow using this compound as a key intermediate.

Step 1: N-Boc Protection of Trimetazidine

This step involves the reaction of Trimetazidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the N-Boc protected carbamate.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Trimetazidine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.), to the solution and stir.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) either as a solid or dissolved in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the mixture with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Step 2: Modification of the Intermediate

With the secondary amine protected, further chemical transformations can be carried out. For instance, if the Trimetazidine scaffold were to contain other reactive sites (e.g., a hydroxyl group on a modified version), those sites could be selectively targeted. The N-Boc-piperazine moiety itself can be functionalized at the α-position via lithiation followed by trapping with an electrophile.[11][12]

Step 3: N-Boc Deprotection

The final step is the removal of the Boc group to unveil the secondary amine of the final derivative. This is typically achieved under acidic conditions.[13][14]

Experimental Protocol: Deprotection of this compound Derivative

-

Dissolution: Dissolve the N-Boc protected Trimetazidine derivative (1.0 eq.) in an organic solvent, most commonly dichloromethane (DCM).

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA). A common method is to use a solution of 25-50% TFA in DCM.[15]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[13]

-

Work-up: Once the reaction is complete, remove the solvent and excess acid in vacuo.

-

Neutralization & Isolation: The resulting product is the TFA salt of the amine. To obtain the free base, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate, NaHCO₃) until the pH of the aqueous layer is neutral or slightly basic. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, and concentrate to yield the final product.[16]

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection steps. Yields and conditions are based on standard literature procedures for similar transformations.

Table 1: N-Boc Protection of Trimetazidine

| Parameter | Value | Reference |

| Starting Material | Trimetazidine | [17] |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | [13] |

| Solvent | Dichloromethane (DCM) | [13] |

| Temperature | Room Temperature (20-25 °C) | [18] |

| Reaction Time | 4-12 hours | [18] |

| Typical Yield | > 90% | [19] |

| Purity (Post-Purification) | > 98% (by HPLC) | N/A |

Table 2: N-Boc Deprotection

| Parameter | Value | Reference |

| Starting Material | N-Boc Protected Derivative | [15] |

| Reagents | Trifluoroacetic Acid (TFA) | [13][15] |

| Solvent | Dichloromethane (DCM) | [13][15] |

| Temperature | Room Temperature (20-25 °C) | [15][18] |

| Reaction Time | 1-3 hours | [15] |

| Typical Yield | > 95% (as salt) | N/A |

| Purity (Post-Workup) | > 98% (by HPLC) | N/A |

Pharmacological Context: Mechanism of Action of Trimetazidine

To fully appreciate the importance of synthesizing Trimetazidine derivatives, it is essential to understand the pharmacological action of the parent compound. Trimetazidine exerts its anti-ischemic effects by modulating cellular energy metabolism.

Caption: Trimetazidine's mechanism of action in an ischemic myocardial cell.

Under ischemic conditions, the reduced oxygen supply makes energy production via fatty acid oxidation inefficient.[2][4] Trimetazidine selectively inhibits 3-KAT, a key enzyme in this pathway.[1][2][5] This blockage causes a metabolic shift, increasing the rate of glucose oxidation, which requires less oxygen to produce the same amount of ATP.[1][4] This optimization of energy metabolism helps preserve myocardial function and cellular integrity during periods of reduced blood flow.[2][4]

By using this compound as an intermediate, researchers can create novel analogs that may offer improved potency, better pharmacokinetic profiles, or additional beneficial effects, such as antioxidant properties.[6][7]

References

- 1. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 2. Trimetazidine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on the protection of Trimetazidine derivatives modified with nitroxides and their precursors from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

The Genesis of a Metabolic Modulator: An In-depth Technical Guide to the Discovery and History of Trimetazidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular therapeutics, trimetazidine stands out as a unique metabolic modulator. Unlike traditional anti-anginal agents that primarily exert hemodynamic effects, trimetazidine optimizes myocardial energy metabolism, offering a cytoprotective effect during ischemic events. This technical guide delves into the discovery, history, and core scientific principles of trimetazidine, with a particular focus on its synthesis, mechanism of action, and the journey from preclinical research to clinical application. The compound N-Boc-Trimetazidine, a key synthetic intermediate, will be situated within this developmental context.

Discovery and Historical Context

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, was developed and first marketed by the French pharmaceutical company Laboratoires Servier.[1][2][3] Its development dates back to the 1970s, a period of significant research into novel treatments for angina pectoris.[2] Trimetazidine was conceptualized as the first cytoprotective anti-ischemic agent, a novel therapeutic approach aimed at protecting cardiac cells from damage during periods of reduced blood flow, without altering hemodynamic parameters such as heart rate or blood pressure.[1][4]

While the specific scientists at Servier who led the initial discovery are not widely documented in publicly available literature, the institutional contribution is well-established.[1][2][3] The drug was first approved in France in 1978 and has since been used in many countries for the treatment of angina pectoris and other conditions related to ischemia.[2]

Synthesis of Trimetazidine: The Role of this compound

The synthesis of trimetazidine can be achieved through various routes. One notable method involves the use of a Boc (tert-butoxycarbonyl) protecting group for the piperazine moiety, highlighting the relevance of N-Boc-piperazine as a key starting material and, by extension, this compound as a synthetic intermediate.

A patented method outlines a synthesis pathway that involves the reaction of 1,2,3-trihydroxybenzene with Boc-piperazine and formaldehyde to form an intermediate, which is subsequently methylated and deprotected to yield trimetazidine.[5][6]

Experimental Protocol: Synthesis via N-Boc Intermediate (Illustrative)

The following protocol is a general representation based on patented synthesis routes and common organic chemistry practices.

Step 1: Synthesis of N-Boc protected intermediate (Compound III in patent CN102993122A) [5]

-

In a reaction vessel, dissolve 1,2,3-trihydroxybenzene in ethanol and cool the mixture in an ice-water bath.

-

Add paraformaldehyde to the solution under stirring.

-

Slowly add a solution of N-Boc-piperazine in ethanol to the reaction mixture at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

Pour the reaction mixture into water to precipitate the solid product.

-

Filter and dry the precipitate to obtain the N-Boc protected intermediate.

Step 2: Methylation of the intermediate (to form Compound IV in patent CN102993122A)

-

The N-Boc protected intermediate is then subjected to methylation, for example, using dimethyl sulfate in the presence of a base.

Step 3: Deprotection and Salt Formation to Yield Trimetazidine Dihydrochloride

-

The methylated intermediate (this compound precursor) is treated with a strong acid (e.g., hydrochloric acid in an organic solvent) to remove the Boc protecting group.

-

The resulting trimetazidine is then converted to its dihydrochloride salt, which is a common pharmaceutical form.

Mechanism of Action: A Shift in Myocardial Metabolism

Trimetazidine's primary mechanism of action is the inhibition of fatty acid β-oxidation in the myocardium.[1][7] It achieves this by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid oxidation pathway.[8]

Signaling Pathway of Trimetazidine's Action

Caption: Trimetazidine inhibits 3-KAT, shifting energy production from fatty acid to glucose oxidation.

By inhibiting 3-KAT, trimetazidine reduces the heart's reliance on fatty acids for energy, which is less efficient in terms of oxygen consumption, particularly during ischemia. This metabolic shift promotes glucose oxidation, which generates more ATP for the same amount of oxygen consumed. This optimization of energy production helps to maintain cellular function and integrity during ischemic episodes.

Preclinical and Clinical Development Workflow

The development of an anti-anginal drug like trimetazidine follows a structured pathway from preclinical research to clinical trials and post-marketing surveillance.

Drug Development Workflow

Caption: The typical phased workflow for the development of an anti-anginal medication.

Preclinical Data

Preclinical studies were crucial in elucidating the mechanism of action and establishing the safety profile of trimetazidine.

In Vitro Studies

In vitro studies using isolated mitochondria and cardiomyocytes demonstrated that trimetazidine selectively inhibits the oxidation of long-chain fatty acids. A key quantitative finding from these studies is the IC50 value for the inhibition of long-chain 3-ketoacyl-CoA thiolase, which has been reported to be 75 nM .[8]

| Parameter | Value | Reference |

| IC50 (3-ketoacyl-CoA thiolase) | 75 nM | [8] |

Clinical Data

Numerous clinical trials have evaluated the efficacy and safety of trimetazidine in patients with stable angina pectoris. These studies have consistently shown that trimetazidine, both as monotherapy and in combination with other anti-anginal agents, improves exercise tolerance and reduces the frequency of angina attacks.[1][9][10]

Summary of Key Clinical Trial Findings

| Study/Meta-analysis | Number of Patients | Key Findings | Reference |

| ODA Trial | 1841 (initiation group) | Significant decrease in weekly angina attacks from 4.8 ± 3.5 at baseline to 0.9 ± 1.4 at 3 months (p < 0.001). | [1] |

| Meta-analysis (2003) | 12 studies | Significant reduction in weekly angina attacks and improvement in time to 1 mm ST-segment depression. | [9] |

| Meta-analysis (2014) | 13 studies | Trimetazidine in combination therapy led to a smaller weekly mean number of angina attacks (WMD=-0.95) and fewer weekly nitroglycerin use (WMD=-0.98). | [10] |

| ATPCI Trial | 6007 | In patients post-PCI, trimetazidine did not significantly reduce the primary composite endpoint of cardiac death, hospitalization, or recurrent angina leading to angiography. | [11] |

Conclusion

The discovery and development of trimetazidine marked a significant advancement in the management of stable angina pectoris, introducing a novel metabolic approach to myocardial protection. Its history, from its origins at Laboratoires Servier in the 1970s to its widespread clinical use today, underscores the value of targeting cellular metabolism in ischemic heart disease. The synthesis of trimetazidine, involving intermediates such as this compound, is a practical application of modern organic chemistry in pharmaceutical development. While its role in improving hard clinical outcomes in all patient populations is still a subject of ongoing research, its efficacy in symptom control and its unique, hemodynamically neutral mechanism of action solidify its place in the cardiovascular therapeutic armamentarium.

References

- 1. Effectiveness of Trimetazidine in Patients with Stable Angina Pectoris of Various Durations: Results from ODA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimetazidine - Wikipedia [en.wikipedia.org]

- 3. Trimetazidine Result Summary | BioGRID [thebiogrid.org]

- 4. Clinical features of an anti-anginal drug in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 6. CN102993122B - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 7. Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimetazidine - Immunomart [immunomart.org]

- 9. Efficacy and tolerability of trimetazidine in stable angina: a meta-analysis of randomized, double-blind, controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of trimetazidine after percutaneous coronary intervention (ATPCI): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-Trimetazidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-Trimetazidine, a key intermediate in the synthesis of Trimetazidine. This document consolidates essential chemical data, experimental protocols, and relevant biological context to support research and development activities.

Core Chemical Data

This compound is the N-tert-butoxycarbonyl protected form of Trimetazidine, an anti-anginal agent. The Boc protecting group is utilized during synthetic processes to prevent unwanted reactions at the piperazine nitrogen.

| Parameter | Value | Reference |

| CAS Number | 1428670-15-8 | [1] |

| Molecular Formula | C19H30N2O5 | [1] |

| Molecular Weight | 366.45 g/mol | [1][2] |

Synthesis of this compound

A novel synthetic route for Trimetazidine hydrochloride involves the preparation of this compound (referred to as compound III in the patent) as a key intermediate. The following is a summary of the experimental protocol described.[3]

Reaction Scheme:

1,2,3-Trihydroxybenzene (Compound II) is reacted with N-Boc-piperazine in the presence of formaldehyde or paraformaldehyde to yield this compound (Compound III).

Experimental Protocol (Example 1):

-

To a solution of 1,2,3-trihydroxybenzene in ethanol, cooled in an ice-water bath, add paraformaldehyde.

-

Slowly add a solution of N-Boc-piperazine in ethanol to the reaction mixture at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

Pour the reaction mixture into purified water to precipitate the product.

-

The resulting solid, this compound, is collected by suction filtration and dried.

-

The reported yield for this method is approximately 80%.[3]

Experimental Protocol (Example 2):

-

A similar procedure is followed using a saturated solution of formaldehyde instead of paraformaldehyde.

-

The reported yield for this method is approximately 77%.[3]

Biological Context: Signaling Pathways of Trimetazidine

While this compound is primarily a synthetic intermediate, its derivative, Trimetazidine, exhibits significant biological activity. Understanding the mechanism of action of Trimetazidine provides crucial context for the development and application of its derivatives. Trimetazidine's primary mechanism involves the inhibition of fatty acid β-oxidation, leading to a shift towards more efficient glucose oxidation for ATP production, which is particularly beneficial under ischemic conditions.[4][5][6] This metabolic shift is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.[4][5]

Recent studies have elucidated the involvement of specific signaling pathways in the protective effects of Trimetazidine on myocardial cells.

ERK Signaling Pathway

Trimetazidine has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway.[7] Activation of this pathway is associated with the regulation of cell proliferation and survival and can protect against myocardial injury by suppressing the activation of downstream targets.[7]

Caption: Trimetazidine-mediated activation of the ERK signaling pathway.

Akt and Bcl-2/Bax Signaling Pathway

Trimetazidine also exerts its protective effects against cardiac ischemia/reperfusion injury through the modulation of the Akt and Bcl-2/Bax signaling pathways.[8] This involves the upregulation of microRNA-21 (miRNA-21), which subsequently activates Akt and modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8]

Caption: Protective signaling cascade initiated by Trimetazidine.

Analytical Methodologies for Trimetazidine

The quality control and analysis of Trimetazidine and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. While specific methods for this compound are not extensively published, the methods developed for Trimetazidine can be adapted.

Summary of a Validated RP-HPLC Method for Trimetazidine Dihydrochloride: [9]

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | 10 mM Triethylamine (pH 4.0, adjusted with acetic acid) and Acetonitrile (85:15 v/v) |

| Flow Rate | 1 mL/min |

| Detection | PDA detector at 232 nm |

| Linearity (r²) | 0.999 |

| Concentration Range | 1.859 – 55.763 µg/mL |

This method demonstrates good linearity, accuracy, precision, and robustness for the determination of Trimetazidine.[9] Further method development would be required to optimize the separation and quantification of this compound.

References

- 1. Buy Online CAS Number 1428670-15-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. Page loading... [guidechem.com]

- 3. CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 4. Trimetazidine - Wikipedia [en.wikipedia.org]

- 5. Trimetazidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 7. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms [dspace.daffodilvarsity.edu.bd:8080]

Solubility Profile of N-Boc-Trimetazidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected solubility characteristics of N-Boc-Trimetazidine. Due to the current absence of publicly available empirical data for this compound, this document leverages the known solubility of its parent compound, Trimetazidine, and the well-documented physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group to provide a reasoned and scientifically grounded solubility assessment.

Executive Summary

This compound is a derivative of Trimetazidine where one of the amine protons on the piperazine ring is replaced by a Boc protecting group. This structural modification is anticipated to significantly alter the solubility profile of the parent molecule. The introduction of the bulky and non-polar Boc group will decrease the overall polarity of the molecule, leading to a predicted decrease in solubility in polar, protic solvents such as water and an increase in solubility in non-polar organic solvents. This guide will explore these expected changes in detail and provide a general framework for the experimental determination of this compound's solubility.

The Impact of the N-Boc Group on Solubility

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its introduction onto a molecule has several predictable effects on the compound's physical properties, most notably its solubility:

-

Increased Lipophilicity: The tert-butyl group is bulky and hydrophobic, which significantly increases the lipophilicity (fat-solubility) of the molecule.

-

Decreased Polarity: The Boc group is non-polar and masks a polar N-H group, thereby reducing the overall polarity of the molecule. This leads to N-Boc protected compounds being generally less polar than their parent amines.

-

Reduced Hydrogen Bonding: By capping a secondary amine, the Boc group eliminates a hydrogen bond donor site, which reduces the molecule's ability to form hydrogen bonds with protic solvents like water.

Consequently, it is expected that this compound will exhibit lower solubility in aqueous and polar protic solvents and higher solubility in non-polar organic solvents compared to Trimetazidine.

Solubility of the Parent Compound: Trimetazidine Dihydrochloride

To establish a baseline for understanding the solubility of this compound, the known solubility of Trimetazidine dihydrochloride is presented below. It is important to note that the dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.

| Solvent | Solubility Description |

| Water | Very soluble / Freely soluble[1][2][3][4] |

| Glacial Acetic Acid | Soluble[1] |

| Methanol | Soluble[1] |

| Ethanol | Slightly soluble / Sparingly soluble[1][3] |

| Ether | Almost insoluble[1] |

| 0.1 M Hydrochloric Acid | Very soluble[1] |

| 0.1 M Sodium Hydroxide | Very soluble[1] |

| DMSO | 67 mg/mL (197.48 mM)[5] |

Predicted Solubility Profile of this compound

Based on the general effects of the N-Boc group, a qualitative solubility profile for this compound can be predicted. The following table provides an estimation of its solubility in various common laboratory solvents, categorized by polarity.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The hydrophobic Boc group will significantly reduce the affinity for polar, hydrogen-bonding solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate the polar regions of the molecule without being hindered by the lack of hydrogen bond donation from the protected amine. |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform | Moderate to High | The increased lipophilicity due to the Boc group will enhance solubility in non-polar environments. DCM and chloroform are often good solvents for Boc-protected amines. |

General Experimental Protocol for Solubility Determination

For researchers seeking to empirically determine the solubility of this compound, the following general protocol outlines a common method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the calibration range of the HPLC method.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a modified pharmaceutical compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. WO2009066315A2 - Sustained release compositions of trimetazidine and process for preparation thereof - Google Patents [patents.google.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. WO2009034541A9 - Controlled release pharmaceutical dosage forms of trimetazidine - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

N-Boc-Trimetazidine: A Technical Guide to its Spectral Characteristics

Disclaimer: Publicly available experimental spectral data for N-Boc-Trimetazidine (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl)piperazine-1-carboxylate; CAS No. 1428670-15-8) is limited. The following guide provides predicted spectral data based on the known chemical structure and general principles of spectroscopy, alongside plausible experimental protocols for its synthesis and analysis. This information is intended for research and development professionals in the pharmaceutical sciences.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for analogous functional groups.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 2H | Ar-H |

| ~ 3.8 - 3.9 | s | 9H | 3 x -OCH ₃ |

| ~ 3.5 | s | 2H | Ar-CH ₂-N |

| ~ 3.4 | t | 4H | -N(CH ₂)₂-N-Boc |

| ~ 2.4 | t | 4H | -N(CH ₂)₂-CH₂-Ar |

| 1.47 | s | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.7 | C =O (Carbamate) |

| ~ 152.5, 151.0, 142.0 | Ar-C -OCH₃ |

| ~ 125.0, 107.0 | Ar-C H |

| ~ 122.0 | Ar-C -CH₂ |

| ~ 79.5 | -C (CH₃)₃ |

| ~ 61.0, 60.8, 56.0 | -OC H₃ |

| ~ 62.0 | Ar-C H₂-N |

| ~ 53.0 | -N(C H₂)₂-CH₂-Ar |

| ~ 44.0 | -N(C H₂)₂-N-Boc |

| 28.4 | -C(C H₃)₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2975 - 2930 | C-H stretch (aliphatic) |

| ~ 2835 | C-H stretch (O-CH₃) |

| ~ 1695 | C=O stretch (carbamate) |

| ~ 1580, 1490 | C=C stretch (aromatic) |

| ~ 1465 | C-H bend (aliphatic) |

| ~ 1250 - 1030 | C-O stretch (aromatic ethers) |

| ~ 1160 | C-N stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI), Positive Ion

| m/z Value | Assignment |

| 367.2228 | [M+H]⁺ (Calculated for C₁₉H₃₁N₂O₅⁺) |

| 389.2047 | [M+Na]⁺ (Calculated for C₁₉H₃₀N₂NaO₅⁺) |

| 311.1601 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 267.1699 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

| 181.0863 | [C₁₀H₁₃O₃]⁺ (Trimethoxybenzyl fragment) |

Experimental Protocols

The following are plausible, generalized procedures for the synthesis and spectral analysis of this compound.

Synthesis of this compound

This procedure outlines the protection of the secondary amine of Trimetazidine using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve Trimetazidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a proton scavenger.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectral Analyses

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.[1][2]

-

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount of this compound in a volatile solvent like dichloromethane, applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate.[3][4]

-

Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[5] Acquire a background spectrum of the clean salt plate first and subtract it from the sample spectrum.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.[7] Further dilute a small aliquot of this solution to a final concentration in the low µM range.[8]

-

Acquisition: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., TOF or Orbitrap).[9] Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).[10]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Analysis Workflow

Caption: Workflow from synthesis to spectral analysis.

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

N-Boc-Trimetazidine: A Technical Guide to Commercial Availability and Synthetic Protocols for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Boc-Trimetazidine (tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate), a key intermediate in the synthesis of Trimetazidine and its analogues. This document serves as a resource for researchers in pharmacology and medicinal chemistry, offering a compilation of supplier information, detailed synthetic protocols, and visual representations of the synthetic workflow.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily on a research scale. The compound is often offered as a custom synthesis product, with pricing and availability varying between suppliers. For researchers requiring this intermediate, it is advisable to request quotes from multiple vendors to ensure competitive pricing and lead times. The table below summarizes available data from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| LGC Standards | TRC-B672535 | Not specified | Custom Synthesis | Price on Request | |

| BOC Sciences | B2694-479904 (related compound) | ≥95% (for related impurities) | 50 mg (for N-Formyl Trimetazidine HCl) | $439 (for N-Formyl Trimetazidine HCl) | Price for this compound available upon inquiry.[] |

| Peptidequotes | N/A | Not specified | 250mg | $1,028.16 | [2] |

| Peptidequotes | N/A | Not specified | 10mg (deuterated) | $1,127.60 | For this compound-d8.[3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a critical step in the preparation of Trimetazidine. The following protocol is a composite method based on established synthetic routes for Trimetazidine, including those outlined in patent literature.[4]

Method 1: Reductive Amination of 2,3,4-Trimethoxybenzaldehyde with N-Boc-piperazine

This is a common and efficient method for the synthesis of this compound.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

N-Boc-piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

-

Reductive Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow and Logical Relationships

To visually represent the synthesis of Trimetazidine, the following diagrams illustrate the key steps and the central role of this compound as a protected intermediate.

References

N-Boc-Trimetazidine: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for N-Boc-Trimetazidine was identified in the public domain at the time of this writing. The following guide is a synthesis of information from the safety data of the parent compound, Trimetazidine, and other N-Boc-protected piperazine derivatives. The chemical properties and toxicological profile of this compound will differ from its parent compound. Therefore, this document should be used as a preliminary guide only. Researchers, scientists, and drug development professionals are strongly advised to obtain a compound-specific SDS from their supplier and to conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

Based on the hazard profile of Trimetazidine and structurally related N-Boc-protected piperazine compounds, this compound should be handled as a hazardous substance.[1][2][3][4][5] The potential GHS classifications are extrapolated as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the detailed handling protocols below.

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, Trimetazidine. It is crucial to note that these values may not be representative of this compound.

Table 1: Physical and Chemical Properties of Trimetazidine Dihydrochloride

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₃ · 2HCl |

| Molecular Weight | 339.26 g/mol [][7] |

| Appearance | Crystalline solid[] |

| Melting Point | 231-235 °C[] |

| Boiling Point | 364 °C at 760 mmHg[] |

| Solubility | 10 mM in H₂O[] |

Table 2: Toxicological Data for Trimetazidine

| Endpoint | Value | Species |

| LD₅₀ (Oral) | 1700 mg/kg | Rat |

| LD₅₀ (Oral) | 1550 mg/kg | Mouse |

Note: This data is for the parent compound and the toxicity of this compound has not been determined.

Table 3: Occupational Exposure Limits

| Component | Limit Type | Value |

| This compound | Not Established | Not Established |

Experimental Protocols and Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile) at all times.

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Contaminated work clothing should be removed and laundered separately before reuse.

Safe Handling and Storage

-

Handling:

-

Avoid all personal contact, including inhalation of dust or aerosols.

-

Avoid dust formation. Use dry clean-up procedures and avoid sweeping.

-

Keep containers securely sealed when not in use.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Spill and Emergency Procedures

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

-

Place the material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Control all sources of ignition.

-

Prevent the spill from entering drains or waterways.

-

First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Experimental Workflow for Safe Handling of this compound.

Caption: Logical Relationship of Hazard, Exposure, and Protective Measures.

References

N-Boc-Trimetazidine: A Synthetic Precursor with Latent Cardioprotective Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-Trimetazidine is a key synthetic intermediate in the preparation of Trimetazidine, a well-established anti-anginal agent. While this compound itself is not expected to possess significant biological activity due to the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring, its "potential" biological activity is realized upon deprotection to yield the active pharmaceutical ingredient, Trimetazidine. This guide provides a comprehensive overview of the inferred potential biological activities of this compound by examining the established pharmacology of Trimetazidine. It details the mechanism of action, relevant experimental protocols for assessing the activity of the deprotected compound, and the synthetic context of this compound.

Introduction: The Role of this compound in Drug Synthesis

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic modulator used in the treatment of angina pectoris.[1] Its synthesis often involves the use of protecting groups to ensure selective functionalization of the piperazine moiety. The N-Boc protecting group is a common choice in medicinal chemistry to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for controlled reactions on the other nitrogen.[2][3] this compound is therefore a crucial, yet transient, molecule in the synthetic pathway to Trimetazidine. Its primary role is to facilitate a high-yield and pure synthesis of the final active drug.

Inferred Biological Activity: The Pharmacology of Trimetazidine

The potential biological activities of this compound are intrinsically linked to the pharmacological profile of its deprotected form, Trimetazidine. The presence of the sterically hindering Boc group on a key nitrogen of the piperazine ring is expected to prevent the molecule from effectively binding to its biological target. Upon removal of the Boc group, the resulting Trimetazidine exerts its cardioprotective effects primarily through the inhibition of fatty acid β-oxidation.

Mechanism of Action of Trimetazidine

Trimetazidine's primary mechanism of action is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial β-oxidation pathway for fatty acids.[1][4][5][6] This inhibition leads to a metabolic shift in cardiac cells from fatty acid oxidation to glucose oxidation for energy production.[1][5]

Under ischemic conditions, when oxygen supply is limited, glucose oxidation is more efficient than fatty acid oxidation as it requires less oxygen to produce the same amount of ATP.[1][6] By promoting glucose metabolism, Trimetazidine helps to:

-

Optimize Myocardial Energy Metabolism: Increases the efficiency of ATP production in ischemic conditions.[1][6]

-

Reduce Oxidative Stress: Decreased fatty acid oxidation leads to lower production of reactive oxygen species.

-

Prevent Intracellular Ion Imbalance: Helps maintain the function of ion pumps and prevents calcium overload.[6]

-

Protect Against Ischemia-Reperfusion Injury: Enhances the recovery of myocardial function after a period of ischemia.

The following diagram illustrates the signaling pathway affected by Trimetazidine.

Caption: Trimetazidine inhibits 3-KAT, shifting energy metabolism from fatty acid to glucose oxidation.

Quantitative Data on Trimetazidine's Biological Activity

While no direct quantitative data exists for this compound, the following table summarizes key findings for Trimetazidine from various studies. These values represent the biological endpoints that would be targeted in assays following the deprotection of this compound.

| Parameter | Species/Model | Concentration/Dose | Result | Reference |

| Inhibition of long-chain 3-ketoacyl-CoA thiolase | Isolated rat heart mitochondria | IC50 ≈ 1 µM | Potent inhibition of the target enzyme | [5] |

| Increase in glucose oxidation | Ischemic rat hearts | 10 µM | Significant stimulation of glucose oxidation | [5] |

| Reduction in anginal attacks | Patients with stable angina | 20 mg, 3 times daily | Significant decrease in attack frequency | [5] |

| Improvement in exercise tolerance | Patients with stable angina | 35 mg, twice daily | Increased total work and time to 1mm ST-segment depression | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted on the deprotected this compound (i.e., Trimetazidine) to confirm its biological activity.

Synthesis and Deprotection of this compound

The synthesis of Trimetazidine often involves the reaction of 1-Boc-piperazine with 2,3,4-trimethoxybenzyl chloride. The subsequent deprotection of the N-Boc group is a critical step to yield the active Trimetazidine.

Experimental Workflow for Synthesis and Deprotection:

Caption: A generalized workflow for the synthesis and deprotection of this compound.

Protocol for N-Boc Deprotection:

-

Dissolution: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure Trimetazidine.

In Vitro Assay: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT)

This assay determines the inhibitory effect of a compound on the activity of the 3-KAT enzyme.

-

Mitochondrial Isolation: Isolate mitochondria from rat hearts by differential centrifugation.

-

Enzyme Preparation: Prepare a mitochondrial extract containing the 3-KAT enzyme.

-

Assay Reaction: The activity of 3-KAT is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled reaction. The reaction mixture contains the mitochondrial extract, acetoacetyl-CoA (as the substrate), CoA, NADH, and a coupling enzyme.

-

Inhibition Measurement: Pre-incubate the mitochondrial extract with varying concentrations of the test compound (Trimetazidine) before initiating the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Ex Vivo Assay: Glucose Oxidation in Isolated Perfused Heart

This experiment measures the effect of a compound on the metabolic flux through the glucose oxidation pathway in an isolated heart model.

-

Heart Isolation: Anesthetize a rat and rapidly excise the heart.

-

Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with a Krebs-Henseleit buffer containing [14C]-glucose and other energy substrates like fatty acids.

-

Ischemia Induction: Induce a period of global ischemia by stopping the perfusion, followed by a period of reperfusion.

-

Metabolic Measurement: Collect the coronary effluent and measure the rate of 14CO2 production, which is a direct measure of the rate of glucose oxidation.

-

Drug Effect: Compare the rate of glucose oxidation in hearts perfused with and without the test compound (Trimetazidine) in the buffer.

Conclusion

This compound is a pivotal, non-pharmacologically active intermediate in the synthesis of Trimetazidine. Its "potential" biological activity is entirely dependent on the successful deprotection to yield the parent drug. The biological activities of the resulting Trimetazidine are well-characterized and center on the modulation of cardiac energy metabolism. For researchers and professionals in drug development, the focus on this compound lies in its synthetic utility and the efficiency of its conversion to the active Trimetazidine. The experimental protocols provided herein offer a framework for the validation of the biological activity of the final deprotected compound.

References

- 1. Trimetazidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Synthesis of Trimetazidine via N-Boc Deprotection: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Trimetazidine through the deprotection of its N-Boc protected precursor, N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine. The synthesis of Trimetazidine, an anti-anginal agent, often involves the use of protecting groups to ensure selective reactions. The final step of removing the tert-butyloxycarbonyl (Boc) protecting group is critical for obtaining the active pharmaceutical ingredient. This application note outlines a standard acidic hydrolysis method for this deprotection, presenting the experimental procedure, quantitative data, and a visual workflow of the process.

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic agent with anti-ischemic properties used in the treatment of angina pectoris. Its synthesis often employs protecting group strategies to achieve the desired molecular structure. One common approach involves the use of the N-Boc protecting group for the piperazine moiety. The final step in this synthetic route is the removal of the Boc group to yield the free secondary amine of Trimetazidine. This process, known as deprotection, is typically achieved under acidic conditions. This document details a robust and efficient protocol for the synthesis of Trimetazidine from N-Boc-Trimetazidine.

Experimental Protocol

This protocol is adapted from established N-Boc deprotection methodologies and a patented synthesis route for Trimetazidine.

Materials:

-

N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine (this compound)

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Dioxane or Ethyl Acetate (reagent grade)

-

Sodium hydroxide (NaOH), pellets or solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine (1 equivalent) in a suitable organic solvent such as dioxane or ethyl acetate (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.

-

Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (4-5 equivalents) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide or by adding solid NaOH pellets portion-wise while cooling in an ice bath, until the pH is basic (pH 10-12).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Trimetazidine free base as an oil or solid.

-

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Trimetazidine.

-

Salt Formation (for Trimetazidine Dihydrochloride):

-

Dissolve the purified Trimetazidine free base in a minimal amount of a suitable solvent like isopropanol or acetone.

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise with stirring.

-

The Trimetazidine dihydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Trimetazidine dihydrochloride as a white crystalline solid.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Trimetazidine from this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | N-Boc-1-(2,3,4-trimethoxybenzyl)piperazine | - |

| Deprotecting Agent | Hydrochloric Acid (in Dioxane/Ethyl Acetate) | General Protocol |

| Reaction Time | 2 - 4 hours | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Yield of Trimetazidine | 85 - 95% | Estimated from similar syntheses[1] |

| Purity (HPLC) | > 99% | [1] |

| Final Product Form | Trimetazidine Dihydrochloride (white solid) | [1] |

Characterization Data for Trimetazidine

-

Appearance: White crystalline solid (as dihydrochloride salt)

-

Molecular Formula: C₁₄H₂₂N₂O₃

-

Molecular Weight: 266.34 g/mol (free base)

-

Mass Spectrometry (ESI-MS): m/z 267.1 [M+H]⁺

-

¹H NMR (as dihydrochloride in D₂O): Chemical shifts (δ) will be observed for the aromatic protons of the trimethoxybenzyl group, the benzylic methylene protons, and the piperazine ring protons.

-

¹³C NMR: Signals corresponding to the carbon atoms of the trimethoxybenzyl and piperazine moieties will be present.

Experimental Workflow

Caption: Workflow for the synthesis of Trimetazidine from this compound.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Trimetazidine from its N-Boc protected precursor. The use of acidic conditions for the deprotection step is a standard and well-established procedure in organic synthesis. This application note serves as a comprehensive guide for researchers and professionals involved in the development and synthesis of Trimetazidine and related pharmaceutical compounds. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain a high-purity final product suitable for further applications.

References

Application Notes and Protocols for the Deprotection of N-Boc-Trimetazidine to Yield Trimetazidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-Trimetazidine, a key step in the synthesis of the anti-anginal drug Trimetazidine. The following sections outline various methodologies, present quantitative data for comparison, and include detailed experimental procedures.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions. In the synthesis of Trimetazidine, the use of an N-Boc protected precursor allows for selective functionalization of the piperazine ring. The final step in this synthetic route is the efficient and clean removal of the Boc group to yield Trimetazidine, which is then typically converted to its dihydrochloride salt for pharmaceutical use.

This document outlines common and effective methods for the deprotection of this compound, focusing on acidic hydrolysis, which is the most prevalent approach.

Deprotection Methods Overview

The deprotection of this compound is typically achieved through acid-catalyzed cleavage of the carbamate bond. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents. The general mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

A Chinese patent suggests a synthetic pathway for Trimetazidine hydrochloride that includes the deprotection of a Boc-protected intermediate under acidic conditions, highlighting the industrial relevance of this chemical step[1]. While the patent does not provide a detailed protocol for this specific step, the broader literature on N-Boc deprotection of piperazine derivatives offers valuable insights into effective methodologies.

Comparative Data of Deprotection Methods

While specific quantitative data for the deprotection of this compound is not extensively available in peer-reviewed literature, the following table summarizes typical conditions and outcomes for the deprotection of analogous N-Boc protected piperazine and other amine derivatives, which can serve as a guide for optimizing the deprotection of this compound.

| Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 - 18 h | 60 - 87% | >95% (general) | [2] |

| 2 | 4M HCl in Dioxane | Dioxane | Room Temperature | 2 - 24 h | 91 - 100% | >95% (general) | [3] |

| 3 | 6N HCl (aqueous) | - | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| 4 | Gaseous HCl | Solvent-free | Room Temperature | 1 - 20 h | Quantitative | High (as HCl salt) | [5] |